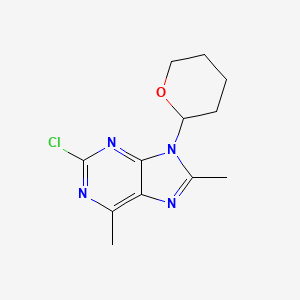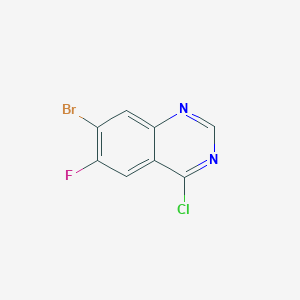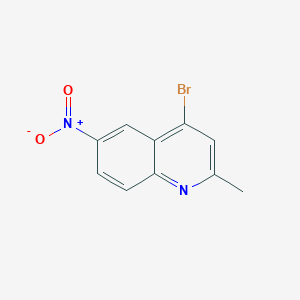
5-Phenyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 5-phényl-3-(pipéridin-3-yl)-1,2,4-oxadiazole est un composé chimique appartenant à la classe des oxadiazoles. Les oxadiazoles sont des composés hétérocycliques contenant un atome d'oxygène et deux atomes d'azote dans un cycle à cinq chaînons.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de 5-phényl-3-(pipéridin-3-yl)-1,2,4-oxadiazole implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction d'un dérivé de phénylhydrazine avec un dérivé d'acide carboxylique pour former le cycle oxadiazole. La partie pipéridine est ensuite introduite par une réaction de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent l'utilisation de réacteurs automatisés et de systèmes à flux continu pour assurer une production constante. Les conditions réactionnelles, telles que la température, la pression et le choix du solvant, seraient soigneusement contrôlées pour maximiser l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 5-phényl-3-(pipéridin-3-yl)-1,2,4-oxadiazole peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction: Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, ce qui peut conduire à des activités biologiques différentes.
Substitution: Les réactions de substitution nucléophile et électrophile peuvent être utilisées pour introduire différents substituants sur le cycle oxadiazole ou la partie pipéridine.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Les agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution: Des réactifs comme les halogénoalcanes et les chlorures d'acyle peuvent être utilisés dans les réactions de substitution, souvent en présence d'une base telle que l'hydroxyde de sodium (NaOH) ou le carbonate de potassium (K2CO3).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire un dérivé cétone ou aldéhyde, tandis que la substitution peut introduire divers groupes alkyles ou acyles.
Applications de la recherche scientifique
Le chlorhydrate de 5-phényl-3-(pipéridin-3-yl)-1,2,4-oxadiazole a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme brique élémentaire dans la synthèse de molécules plus complexes.
Biologie: Le composé peut être utilisé dans des études d'inhibition enzymatique et de liaison aux récepteurs.
Industrie: Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 5-phényl-3-(pipéridin-3-yl)-1,2,4-oxadiazole implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Le composé peut exercer ses effets en se liant à ces cibles et en modifiant leur activité, ce qui entraîne des changements dans les processus cellulaires et les voies métaboliques.
Applications De Recherche Scientifique
5-Phenyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-Phenyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Phényl-3-(pipéridin-3-yl)-1,2,4-thiadiazole
- 5-Phényl-3-(pipéridin-3-yl)-1,2,4-triazole
- 5-Phényl-3-(pipéridin-3-yl)-1,2,4-oxazole
Unicité
Le chlorhydrate de 5-phényl-3-(pipéridin-3-yl)-1,2,4-oxadiazole est unique en raison de sa combinaison spécifique du cycle oxadiazole et de la partie pipéridine. Cette combinaison confère des propriétés chimiques et biologiques distinctes qui peuvent ne pas être présentes dans des composés similaires. Par exemple, le cycle oxadiazole peut conférer une stabilité et une résistance à la dégradation métabolique, tandis que la partie pipéridine peut améliorer l'affinité de liaison à certaines cibles biologiques.
Propriétés
Numéro CAS |
915226-61-8 |
|---|---|
Formule moléculaire |
C13H16ClN3O |
Poids moléculaire |
265.74 g/mol |
Nom IUPAC |
5-phenyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C13H15N3O.ClH/c1-2-5-10(6-3-1)13-15-12(16-17-13)11-7-4-8-14-9-11;/h1-3,5-6,11,14H,4,7-9H2;1H |
Clé InChI |
GOZIWERYBBLWKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2=NOC(=N2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


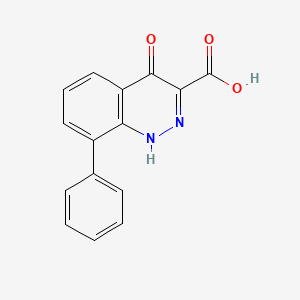
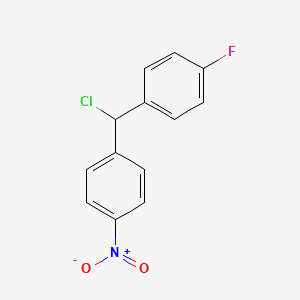

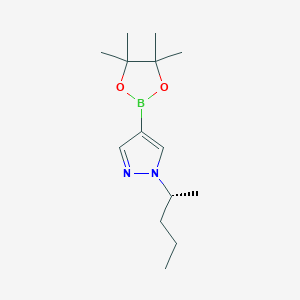


![2-(Trifluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852902.png)

![10-Phenyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11852917.png)
